molecular formula C66H96O2 B132977 Menaquinone 11 CAS No. 19228-10-5

Menaquinone 11

Cat. No. B132977
CAS RN: 19228-10-5
M. Wt: 921.5 g/mol
InChI Key: YYDMANIEKFAEJC-RYZSZPJESA-N
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Description

Menaquinones, also known as vitamin K2, are a group of compounds with a common methylnaphthoquinone (MK) unit and an isoprene side chain. They play a crucial role in human biology, particularly in bone health and blood coagulation, as well as in bacterial electron transport systems . Menaquinone 11 (MK-11) is one of the higher homologs of this family, characterized by the presence of 11 isoprene units in its side chain, which contributes to its hydrophobic nature.

Synthesis Analysis

The synthesis of menaquinones, including MK-11, has been explored through various methods. Traditional approaches have utilized Friedel-Crafts alkylation, which, while straightforward, often results in low yields and a mixture of isomers . To improve the synthesis of MK derivatives, researchers have developed five different strategies: nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. Each method has its own advantages and disadvantages, with a focus on achieving high yields, regioselectivity, and control of stereochemistry .

Molecular Structure Analysis

The molecular structure of menaquinones is defined by the MK unit and the length of the isoprene side chain. In the case of MK-11, the side chain consists of 11 isoprene units. The stereochemistry of key intermediates in menaquinone biosynthesis has been determined, such as the structure of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, which is a critical step towards understanding the complete biosynthetic pathway .

Chemical Reactions Analysis

Menaquinone biosynthesis involves several key reactions. The committed step in the biosynthesis of menaquinone is the formation of o-succinylbenzoate (OSB), which is derived from the shikimate pathway and does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex . Another important reaction is the conversion of chorismate to isochorismate by isochorismate synthase, which is the first committed step in the biosynthesis of menaquinone . Additionally, the menD gene encodes for both 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid synthase and alpha-ketoglutarate decarboxylase activities, which are essential for the formation of the first identified intermediate in the menaquinone biosynthetic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the long isoprene side chains. This hydrophobicity poses challenges in evaluating their biological activity in aqueous assays. To address this, truncated MK-derivatives with moderate solubility in water have been synthesized . The biosynthesis of menaquinones involves enzymes that are sensitive to environmental factors such as pH and temperature, as well as to the presence of reducing agents and specific reagents like N-ethylmaleimide (NEM) .

Scientific Research Applications

Role in Human Health

Menaquinones, particularly known as Vitamin K2, play a significant role beyond blood coagulation, impacting extra-hepatic vitamin K-dependent proteins. Menaquinones differ from phylloquinone (Vitamin K1) in their chemical structure and pharmacokinetics, which influences bioavailability, metabolism, and potentially health outcomes. However, there's a need for further research to understand how these differences affect tissue specificity and overall human health (Beulens et al., 2013).

Benefits in Cardiovascular Disease, Osteoporosis, and Cancer

Vitamin K2 (menaquinone) has been recognized for its beneficial effects in managing osteoporosis, cardiovascular disease, and cancer. It enhances the carboxylation of proteins important for calcium distribution, reduces the risk of coronary calcification and coronary heart disease, and has shown potential in reducing the incidence and mortality of cancer. However, further large-scale randomized controlled trials are necessary to confirm these benefits, as current evidence is not definitive (Buchanan et al., 2016).

Prevention of Fractures

Menaquinone supplements have been associated with reduced bone loss and a strong effect on preventing fractures, particularly in Japanese populations. Pooled data from trials indicate a significant reduction in vertebral, hip, and non-vertebral fractures. This suggests a potential application of menaquinone in managing bone health and preventing fractures (Cockayne et al., 2006).

Role in Maintaining Coagulation Homeostasis

Menaquinones, synthesized by intestinal bacteria, significantly contribute to vitamin K requirements, especially during periods of dietary vitamin K deficiency. Their production and liberation from bacteria and subsequent utilization play a critical role in preventing coagulopathy, highlighting the importance of menaquinones in maintaining coagulation homeostasis (Conly & Stein, 1992).

Association with Microbial Markers and Colorectal Cancer

Recent studies indicate an association between the altered microbiome, including the pathways of menaquinone biosynthesis, and colorectal cancer. This suggests a potential role of menaquinone in the early diagnosis and treatment of colorectal cancer, although more research is needed for conclusive evidence (Wu et al., 2020).

Mechanism of Action

Target of Action

Menaquinone 11, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its ability to mediate electron transfer reactions between a variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Mode of Action

This compound interacts with its targets by being reduced by two electrons to produce menaquinol . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays an important role in electron transport in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It is the primary form of electron transport between various enzymes present in the bacterial cell membrane . In these steps, this compound is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain .

Pharmacokinetics

Menaquinones, including this compound, are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . Compared to vitamin K1 (phylloquinone), this compound is absorbed more readily and is more bioavailable .

Result of Action

The result of this compound’s action is the maintenance of the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This substrate oxidation process provides the energy needed for this conversion . Moreover, this compound has health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes and peripheral neuropathy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of biochemical reactions necessary for growth and propagation can be affected by the constant influx of salt water across the plasma membrane, leading to extremely high internal osmotic pressure . This necessitates the invention of efflux pumps to drive ions back out into the surrounding milieu .

Future Directions

There is increasing interest in the potential health benefits of vitamin K beyond its role in coagulation . Several studies have suggested that menaquinones could be more effective in these functions than phylloquinone . Therefore, there is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .

Biochemical Analysis

Biochemical Properties

Menaquinone 11 is involved in electron transport in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between membrane-bound protein complexes within the electron transport chain . This compound is reduced by two electrons to produce menaquinol, which shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Cellular Effects

This compound has been shown to have health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It is absorbed more readily and is more bioavailable compared to Vitamin K1 (phylloquinone) . Clinical studies have demonstrated the utility of this compound supplementation in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an electron carrier in the electron transport chain. It is involved in the shuttling of electrons between membrane-bound protein complexes . The mechanistic basis for the disease-modulating effects of this compound is mediated through various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc .

Metabolic Pathways

This pathway involves a seven-step process starting with chorismate, a branch-point intermediate supplied by the shikimate pathway .

Transport and Distribution

This compound, being a lipid-soluble vitamin, its absorption, transportation, and distribution are influenced by lipids . The plasma this compound level after supplementation is predominantly a lipid-driven effect and independent of existing this compound status .

Subcellular Localization

It is known that the last two enzymes in the menaquinone biosynthesis pathway, the methyltransferase MenG, and the reductase MenJ, are associated with the Intracellular Membrane Domain (IMD) in Mycobacterium smegmatis .

properties

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDMANIEKFAEJC-RYZSZPJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H96O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

921.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19228-10-5
Record name Vitamin MK 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019228105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary role of menaquinone 11 in bacteria?

A1: this compound (MK-11) functions as a key component in the electron transport chain of certain bacteria. [, , ] It acts as an electron carrier, facilitating energy production during respiration. For instance, in Bacteroides fragilis, MK-11 participates in both anaerobic respiration using fumarate and nanaerobic respiration using oxygen. []

Q2: Which bacterial species have been found to contain this compound?

A2: Research indicates that this compound is found in various bacterial species. Some examples include Bacteroides fragilis, [] Bacteroides paurosaccharolyticus, [] Humibacter albus, [] Leucobacter ruminantium, [] and Roseiflexus castenholzii. []

Q3: What is the typical composition of the menaquinone pool in bacteria like Bacteroides fragilis?

A3: In Bacteroides fragilis, the menaquinone pool comprises a mixture of menaquinone-8 to menaquinone-11. [] Interestingly, menaquinone-10 is the predominant form regardless of whether the bacteria are respiring anaerobically or nanaerobically. []

Q4: Besides bacteria, what other sources of this compound are there?

A4: While this compound is commonly found in bacteria, research has also identified it in animal-based food sources. A study analyzing various processed and fresh pork products found detectable amounts of this compound, alongside other menaquinones like menaquinone-4 and menaquinone-10. [] This suggests that dietary intake could be a source of this compound for humans.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Several analytical techniques are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is often used for separation, while identification and quantification can be achieved using UV spectroscopy and mass spectrometry. [, ]

Q6: What is the significance of this compound research in understanding bacterial metabolism and adaptation?

A6: Research on this compound contributes significantly to our understanding of bacterial metabolism and their ability to adapt to varying environmental conditions. For example, the discovery of this compound in diverse bacterial species highlights its importance in their energy production pathways. [, , , , ] Further, understanding how bacteria like Bacteroides fragilis modulate their respiratory pathways based on the availability of electron acceptors like fumarate and oxygen provides valuable insights into their metabolic flexibility and survival strategies within their ecological niches. []

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